3-Iodo-2,5,6-trimethoxyisonicotinaldehyde

Descripción general

Descripción

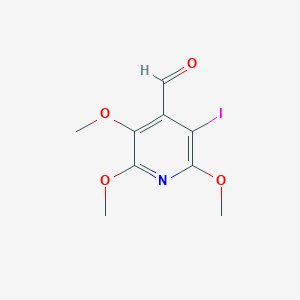

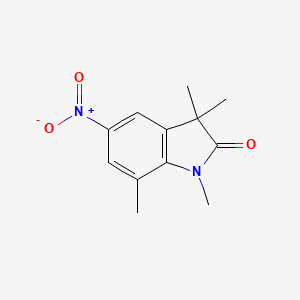

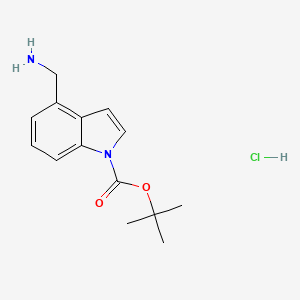

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is a chemical compound with the empirical formula C9H10INO4 and a molecular weight of 323.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde isCOc1nc (OC)c (OC)c (C=O)c1I . This indicates that the compound contains a pyridine ring with iodine, carbonyl, and methoxy groups attached. Physical And Chemical Properties Analysis

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is a solid compound . More detailed physical and chemical properties are not available at this time.Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

A study by Wei et al. (2004) describes the MgI2-catalyzed halo aldol reaction, which is a practical approach to synthesizing (E)-β-iodovinyl-β′-hydroxyketones. This method involves reacting trimethylsilyl iodide (TMS-I) with α,β-unsaturated ketones to produce 1-iodo-3-siloxy-1,3-butadienes, which are then reacted with aldehydes using magnesium iodide as the catalyst. This reaction showcases excellent geometric selectivity and good chemical yields, highlighting the utility of iodine in facilitating selective bond formation in organic synthesis (Han-Xun Wei et al., 2004).

Synthesis of Heterocycles

Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This process, involving the reaction of 3-alkoxypyridin-4-ols with iodine under basic conditions, led to the formation of a 1,3-dioxolane ring. The formation of iodo[1,3]dioxolo[4,5-c]pyridines is explained by a radical process known as the Hofmann–Löffler–Freytag reaction. This finding highlights the role of iodine in the synthesis of complex heterocyclic structures (Tilman Lechel et al., 2012).

Fluorous Imines and Thioether Palladacycles

Rocaboy and Gladysz (2003) investigated the synthesis of fluorous imine and thioether palladacycles, which are used as precursors for highly active Heck and Suzuki catalysts. Their work demonstrates the adaptability of iodo-substituted compounds in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The study indicates the potential for iodo aldehydes to be used in the development of novel catalytic systems (C. Rocaboy & J. Gladysz, 2003).

Iodine in Organic Synthesis

Togo and Iida (2006) reviewed the synthetic use of molecular iodine, highlighting its versatility as an oxidizing agent and its applications in introducing protecting groups, deprotection, iodocyclization, C-C bond formation, and the synthesis of heterocycles. This comprehensive overview underlines the broad utility of iodine in organic synthesis, which would extend to compounds like 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde (H. Togo & Shinpei Iida, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

3-iodo-2,5,6-trimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4/c1-13-7-5(4-12)6(10)8(14-2)11-9(7)15-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXSIWIOKWLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(N=C1OC)OC)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid](/img/structure/B1402877.png)

![[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1402880.png)

![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)

![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)

![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)